molecular formula C23H27ClN2O2 B2492738 (9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride CAS No. 2445792-44-7

(9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride

Cat. No.: B2492738
CAS No.: 2445792-44-7
M. Wt: 398.93
InChI Key: JEPVVTAJOAVUMB-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride: is a complex organic compound with a molecular formula of C23H27ClN2O2 and a molecular weight of 398.9257 . This compound is known for its unique chemical structure, which includes a fluorenyl group, an amino group, and a carbamate group. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride typically involves multiple steps. One common method includes the reaction of fluorenylmethanol with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

(9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
  • (9H-fluoren-9-yl)methylN-(2-hydroxyethoxy)ethylcarbamate

Uniqueness

Compared to similar compounds, (9H-fluoren-9-yl)methylN-(5-amino-octahydropentalen-2-yl)carbamatehydrochloride is unique due to its specific amino group and octahydropentalenyl structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c24-16-9-14-11-17(12-15(14)10-16)25-23(26)27-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,14-17,22H,9-13,24H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPVVTAJOAVUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC2CC1N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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